molecular formula C21H25ClN4O3S B11267363 N1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)-N2-(furan-2-ylmethyl)-N2-isopropylethane-1,2-diamine

N1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)-N2-(furan-2-ylmethyl)-N2-isopropylethane-1,2-diamine

Cat. No.: B11267363
M. Wt: 449.0 g/mol
InChI Key: XJRCFFMGQYWMPY-UHFFFAOYSA-N
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Description

6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridazine core, followed by the introduction of the furan-2-ylmethyl and propan-2-ylamino groups. The final step involves the addition of the 4-chlorophenylmethanesulfonyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of a furanone derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and sulfonyl-containing molecules. Examples include:

  • 6-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE
  • 6-[(4-BROMOPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE

Uniqueness

What sets 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H25ClN4O3S

Molecular Weight

449.0 g/mol

IUPAC Name

N-[6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-yl]-N'-(furan-2-ylmethyl)-N'-propan-2-ylethane-1,2-diamine

InChI

InChI=1S/C21H25ClN4O3S/c1-16(2)26(14-19-4-3-13-29-19)12-11-23-20-9-10-21(25-24-20)30(27,28)15-17-5-7-18(22)8-6-17/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,23,24)

InChI Key

XJRCFFMGQYWMPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCNC1=NN=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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